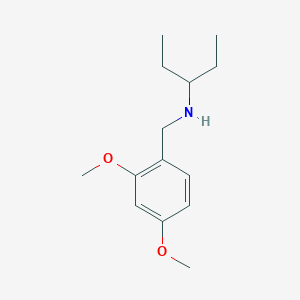

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and an amine group attached to a 1-ethylpropyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 1-ethylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The methoxy groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine may exhibit antitumor properties. It has been investigated for its potential to selectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, researchers have synthesized derivatives of this compound to enhance its efficacy against various cancer cell lines .

Neuroprotective Effects

In neuropharmacology, this compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Studies involving imaging techniques have shown that compounds similar to this compound can modulate glial activation, which is crucial in the pathology of Alzheimer's disease .

Multicomponent Reactions

The compound plays a significant role in multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the efficient synthesis of diverse molecular architectures. For example, it has been used in the formation of isocyanoalkynes via Ugi-type reactions, yielding products with high efficiency .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Ugi Reaction | 70 | High concentration required |

| Copper-Catalyzed | 99 | Efficient formation of isocyanoalkynes |

Case Study 1: Anticancer Research

In a study conducted by researchers at a prominent university, this compound derivatives were tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, supporting further development as potential anticancer agents .

Case Study 2: Neuropharmacological Applications

Another study explored the neuroprotective properties of this compound using animal models of Alzheimer's disease. The findings suggested that treatment with this compound led to reduced markers of inflammation in the brain and improved cognitive function as measured by behavioral tests .

Mecanismo De Acción

The mechanism of action of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy groups may enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

2,4-Dimethoxybenzylamine: Shares the benzyl and methoxy groups but lacks the 1-ethylpropyl chain.

3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at the 3 and 4 positions.

4-Methoxybenzylamine: Contains a single methoxy group at the 4 position.

Uniqueness: (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is unique due to the presence of both the 2,4-dimethoxybenzyl group and the 1-ethylpropyl chain, which confer distinct chemical and biological properties

Actividad Biológica

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19N2O2

- Molecular Weight : 235.30 g/mol

The presence of methoxy groups and an ethylpropyl amine moiety suggests potential interactions with biological targets, particularly in neurotransmission and enzyme inhibition.

Research indicates that compounds with similar structural features may exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : Compounds like this compound may act as inhibitors of specific enzymes, impacting metabolic pathways. For instance, studies have shown that related compounds can inhibit cholinesterase enzymes, which are crucial in neurotransmitter regulation .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission. This is particularly relevant for compounds targeting the central nervous system.

Anticancer Activity

Preliminary studies suggest that this compound and its analogs exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Findings : The compound demonstrated significant growth inhibition in these cell lines, suggesting potential as an anticancer agent .

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

- Cholinesterase Inhibition : A study highlighted the efficacy of similar amine compounds in inhibiting acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases like Alzheimer's .

- Cytotoxicity Assessment : Research on related benzylamines revealed their ability to induce apoptosis in cancer cells via mitochondrial pathways, emphasizing the potential for therapeutic applications .

Data Summary

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-8-13(16-3)9-14(11)17-4/h7-9,12,15H,5-6,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKLHMFETKGKJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=C(C=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354505 |

Source

|

| Record name | (2,4-dimethoxybenzyl)(1-ethylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416891-71-9 |

Source

|

| Record name | (2,4-dimethoxybenzyl)(1-ethylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.